PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Substitution Reactions: The thiophene ring is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenyl and methyl groups.
Amidation: The carboxylate group is converted to an amide by reacting with cyclopentylamine under dehydrating conditions.
Esterification: The final step involves esterification with isopropanol to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxy group.
Reduction: Reduction reactions can target the amide and ester functionalities.
Substitution: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In medicinal chemistry, PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl and thiophene moieties could play a role in binding to molecular targets, while the amide and ester groups could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLIC ACID: Lacks the propan-2-yl ester group.
PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-HYDROXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: Has a hydroxyl group instead of a methoxy group.
PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-ETHYLTHIOPHENE-3-CARBOXYLATE: Contains an ethyl group instead of a methyl group on the thiophene ring.
Uniqueness
The unique combination of functional groups in PROPAN-2-YL 2-CYCLOPENTANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
propan-2-yl 2-(cyclopentanecarbonylamino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-13(2)27-22(25)19-18(15-9-11-17(26-4)12-10-15)14(3)28-21(19)23-20(24)16-7-5-6-8-16/h9-13,16H,5-8H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFCQCMAHXXFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCC2)C(=O)OC(C)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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